Enhanced Antifungal Potency Conferred by 4-Chloro Substitution in Mandelic Acid Scaffolds
In a head-to-head comparison of mandelic acid derivatives against Gibberella saubinetii (wheat scab fungus), the S-enantiomer of a 4-chloro-substituted mandelic acid derivative (compound H3′) exhibited an EC50 of 19.3 μg/mL, which was approximately 16-fold more potent than the corresponding unsubstituted mandelic acid derivative H3 (EC50 = 317.0 μg/mL) [1]. This demonstrates that the 4-chloro substituent is a critical determinant of antifungal activity within this scaffold class.
| Evidence Dimension | Antifungal activity against Gibberella saubinetii |
|---|---|
| Target Compound Data | EC50 = 19.3 μg/mL (S-enantiomer of 4-chloro-substituted mandelic acid derivative H3′) [class-level inference for 4-Cl pattern] |
| Comparator Or Baseline | EC50 = 317.0 μg/mL (unsubstituted mandelic acid derivative H3) |
| Quantified Difference | 16-fold improvement in potency (EC50 reduced from 317.0 to 19.3 μg/mL) |
| Conditions | In vitro antifungal assay against Gibberella saubinetii mycelial growth |
Why This Matters
For researchers developing antifungal agents, the 4-chloro substitution provides a validated 16-fold potency enhancement over the unsubstituted scaffold, guiding rational selection of 4-chloro-2-methoxymandelic acid as a privileged building block.
- [1] Hou, S.; Shi, H.; Zhang, H.; Wu, Z.; Hu, D. Synthesis, Antifungal Evaluation, 3D-QSAR, and Preliminarily Mechanism Study of Novel Chiral Mandelic Acid Derivatives. J. Agric. Food Chem. 2023, 71, 7557-7569. View Source
